Home > Products > Screening Compounds P109906 > 2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one
2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one - 83800-95-7

2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one

Catalog Number: EVT-15201085
CAS Number: 83800-95-7
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to the 2,3-Dihydroquinazolin-4(1H)-one Scaffold

Historical Evolution of Quinazolinone-Based Therapeutics

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold represents a structurally privileged heterocyclic system with deep roots in medicinal chemistry. Historically, quinazolinone derivatives emerged as therapeutic agents in the mid-20th century, with early examples like aquamox (3) developed as antihypertensive agents and fenquizone (4) utilized as diuretics [4]. The 1988 introduction of the "privileged structures" concept by Evans et al. provided a theoretical framework for understanding the broad utility of this scaffold, explaining why relatively conservative structural modifications could yield compounds with diverse biological activities against unrelated molecular targets [1]. The evolution continued with FDA-approved drugs like gefitinib (EGFR inhibitor for lung cancer), erlotinib (multi-targeted anticancer agent), and lapatinib (breast cancer treatment), all sharing the quinazolinone core but exhibiting distinct pharmacological profiles [2] [5]. This historical trajectory underscores the scaffold’s adaptability—from early cardiovascular agents to modern targeted therapies—driven by advances in synthetic methodologies that enabled efficient diversification. Conventional synthesis relied on cyclocondensation of anthranilamide with aldehydes under harsh acidic (HCl, HNO₃, H₂SO₄) or basic (NaOH, NaOEt) conditions, often requiring toxic solvents and prolonged reaction times [1]. Contemporary green chemistry approaches, including catalyst innovations (e.g., magnetic nanoparticle-supported catalysts) and solvent-free microwave-assisted reactions, have significantly improved the accessibility of DHQ derivatives for drug discovery campaigns [4] [6].

Table 1: Evolution of Key DHQ-Based Therapeutics

EraRepresentative CompoundTherapeutic ApplicationSynthetic Advance
Mid-20th CenturyAquamox (3)AntihypertensiveStrong acid/base catalysis
1980s-1990sFenquizone (4)DiureticImproved cyclocondensation catalysts (PTSA, I₂)
2000s-PresentGefitinib/ErlotinibAnticancer (EGFR inhibition)Green chemistry (microwave, nanocatalysts)
Recent InnovationsCompound 39 (naphthyl-DHQ)Tubulin inhibition (anticancer)Multistep catalysis (e.g., Cu@Py-Oxa@SPION)

Privileged Scaffold Status in Medicinal Chemistry: Implications for Drug Design

The DHQ scaffold unequivocally qualifies as a "privileged structure" in medicinal chemistry—a term denoting molecular frameworks capable of providing high-affinity ligands for multiple receptor types through strategic substitution. This status stems from several inherent properties: 1) Structural plasticity: The fused bicyclic system presents a semi-rigid conformation that optimally positions pharmacophores for target engagement; 2) Hydrogen-bonding capacity: The lactam and imine functionalities serve as hydrogen bond acceptors/donors, facilitating interactions with biological macromolecules; and 3) Aromatic stacking potential: The planar phenyl ring enables π-π interactions with protein binding sites [1] [4]. These features collectively enable the scaffold to serve as a versatile template for probing diverse biological pathways.

The privileged nature is empirically evidenced by DHQ derivatives exhibiting activities spanning anti-leishmanial (e.g., derivatives 3a and 3b with IC₅₀ values of 1.61 and 0.05 µg/mL against Leishmania, respectively), anticancer (e.g., tubulin inhibitor 39 with sub-50 nM potency in multiple cancer cell lines), tyrosinase inhibition (e.g., phenylamino-quinazolinones like 9r, IC₅₀ = 17.02 µM), and anti-metabolic disorders (evodiamine analogs for obesity) [2] [4] [5]. Rational drug design leveraging this scaffold focuses on optimizing two key regions: the 2-position aryl/alkyl substituent for target specificity and the 6-8 positions on the benzamide ring for modulating physicochemical properties and potency. Computational studies consistently reveal that substitutions at these positions fine-tune electron distribution, molecular polarity, and conformation, enabling precise modulation of target engagement without scaffold redesign [1] [7].

Table 2: Diverse Biological Activities Enabled by DHQ as a Privileged Scaffold

Biological TargetExemplar DHQ DerivativeActivity/PotencyKey Structural Features
Leishmanial Proteins3b (2-(4-chloro-3-nitrophenyl)-DHQ)IC₅₀: 0.05 µg/mL6,8-dinitro; 4-chloro-3-nitrophenyl at C2
Tubulin Polymerization39 (2-(naphthalen-1-yl)-DHQ)GI₅₀ < 50 nM (multiple cancers)Naphthyl group at C2
Tyrosinase9r (phenylamino-DHQ derivative)IC₅₀: 17.02 µM2,4-dinitrophenylamino; triazole linker
Prostate Cancer MetastasisC5 (unspecified dihydroquinazolinone)Suppressed PC3/DU145 invasionUndisclosed aryl at C2

Structural and Functional Significance of 2-Aryl Substitutions

The 2-position of the DHQ scaffold serves as the primary structural determinant of biological specificity and potency. Introduction of aryl groups at this chiral center—particularly sterically demanding or electronically tuned systems—dictates conformational stability, target complementarity, and metabolic resistance. Computational and crystallographic analyses reveal three critical aspects of 2-aryl substitutions:

  • Steric Influence: Bulky substituents (e.g., naphthyl in compound 39) enforce a near-perpendicular orientation between the aryl ring and the DHQ plane, enhancing hydrophobic packing in deep binding pockets. This explains 39's exceptional tubulin inhibition (complete polymerization blockade at <0.2 µM) versus smaller phenyl analogs [4]. In contrast, less hindered analogs like 2-methyl-DHQ exhibit minimal bioactivity, underscoring steric necessity [3].

  • Electronic Modulation: Electron-withdrawing groups (EWGs: -NO₂, -Cl) at meta/para positions of the 2-aryl ring significantly enhance binding to electron-rich enzyme sites. Anti-leishmanial derivative 3b (containing 4-Cl-3-NO₂-phenyl) achieves 32-fold higher potency than its unsubstituted counterpart (3a), attributed to polarized interactions with leishmanial pyridoxal kinase [2]. Similarly, in tyrosinase inhibitors, meta-Cl (9c) boosts inhibition (57.89%) versus ortho-F (9b, 21.95%) by augmenting electron deficiency at the pharmacophore [7].

  • Hydrophobic Enclosure: Lipophilic substituents (methyl, ethyl, halogens) enhance membrane permeability and burial within hydrophobic protein clefts. In prostate anticancer derivatives, ethyl-substituted C2 and chlorophenyl-substituted C5 suppressed DU145/PC3 cell adhesion and invasion more effectively than hydrophilic analogs, correlating with increased logP values [5]. Molecular dynamics simulations confirm that 2,5-dimethylphenyl substitution—as in the title compound—optimizes this balance: the ortho-methyl restricts aryl rotation, reducing entropic penalty upon binding, while the para-methyl augments hydrophobicity without sterically clashing with protein residues [4] [7].

Table 3: Impact of 2-Aryl Substitutions on Biological Activity

Substituent TypeExample CompoundBiological EffectStructure-Activity Insight
Sterically Bulky (Naphthyl)39Sub-50 nM cytotoxicity in 5 cancer linesMaximizes hydrophobic contact in tubulin pocket
Electron-Deficient Aryl3bIC₅₀ 0.05 µg/mL (anti-leishmanial)NO₂/Cl groups enhance H-bonding with kinase
Ortho-Disubstituted Aryl9m (2,4-dichlorophenyl)29.38% tyrosinase inhibitionSteric crowding reduces activity vs. meta-substituted
Alkyl-HeteroarylC5 (prostate cancer study)Inhibited PC3/DU145 invasionLipophilicity enhances membrane permeation

The strategic incorporation of a 2-(2,5-dimethylphenyl) group—as in the title compound—synthesizes these principles: the ortho-methyl imposes conformational restraint, the para-methyl enhances lipophilicity, and the electron-donating methyl groups subtly tune electron density across the aryl ring. These features position it as a promising candidate for targeting hydrophobic enzyme pockets in oncology and infectious diseases, warranting further mechanistic studies.

Properties

CAS Number

83800-95-7

Product Name

2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one

IUPAC Name

2-(2,5-dimethylphenyl)-2,3-dihydro-1H-quinazolin-4-one

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C16H16N2O/c1-10-7-8-11(2)13(9-10)15-17-14-6-4-3-5-12(14)16(19)18-15/h3-9,15,17H,1-2H3,(H,18,19)

InChI Key

YJPGBNWVIDVAHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2NC3=CC=CC=C3C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.